molecular formula C45H44N3NaO7S2 B034392 Brilliant Blue R CAS No. 108066-47-3

Brilliant Blue R

Cat. No. B034392
M. Wt: 826 g/mol
InChI Key: NKLPQNGYXWVELD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Brilliant Blue R (BBR) is a synthetic dye that has been widely used in various industries, including the food, textile, and cosmetic industries. However, BBR has also gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Brilliant Blue R is not fully understood, but it is believed to involve the inhibition of the NLRP3 inflammasome, which plays a critical role in the inflammatory response. Brilliant Blue R has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.

Biochemical And Physiological Effects

Brilliant Blue R has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Brilliant Blue R has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and superoxide dismutase.

Advantages And Limitations For Lab Experiments

One advantage of using Brilliant Blue R in lab experiments is its low toxicity, which makes it a safe compound to use in vivo. However, one limitation of using Brilliant Blue R is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of Brilliant Blue R. One potential direction is the development of Brilliant Blue R-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the investigation of the potential use of Brilliant Blue R in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of Brilliant Blue R and its potential side effects.
Conclusion:
In conclusion, Brilliant Blue R is a synthetic dye that has gained attention for its potential therapeutic applications. Brilliant Blue R has been shown to have neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties. While there are limitations to using Brilliant Blue R in lab experiments, its low toxicity makes it a safe compound to use in vivo. There are several future directions for the research of Brilliant Blue R, including the development of Brilliant Blue R-based therapies for neurodegenerative and inflammatory diseases.

Synthesis Methods

Brilliant Blue R is synthesized through a series of chemical reactions that involve the reaction of 4,4'-isopropylidenediphenol with sulfuric acid, followed by the addition of sodium nitrite and sodium hydroxide. The resulting compound is then purified to obtain Brilliant Blue R.

Scientific Research Applications

Brilliant Blue R has been extensively studied for its potential therapeutic applications, particularly in the field of neuroprotection. Studies have shown that Brilliant Blue R can protect neurons from various insults, including ischemia, oxidative stress, and neuroinflammation. Brilliant Blue R has also been shown to have anti-inflammatory, antioxidant, and anti-apoptotic properties.

properties

IUPAC Name

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLPQNGYXWVELD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44N3NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910613
Record name Coomassie brilliant blue R
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Molecular Weight

826.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue crystals; [MSDSonline]
Record name Coomassie Brilliant Blue R
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Product Name

Brilliant Blue R

CAS RN

6104-59-2
Record name Coomassie brilliant blue R
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Record name Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1)
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Record name Coomassie brilliant blue R
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Record name Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]benzhydrylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt
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Record name BRILLIANT BLUE R
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